molecular formula C13H16N2O3 B11795254 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

Cat. No.: B11795254
M. Wt: 248.28 g/mol
InChI Key: RJGWZRVSNQZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a chemical compound with a unique structure that includes an imidazolidinone ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the condensation of 3-ethyl-2-oxoimidazolidine with a benzoic acid derivative. One common method is the reaction of 3-ethyl-2-oxoimidazolidine with 4-chloromethylbenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological effects compared to its methyl-substituted analogs .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C13H16N2O3/c1-2-14-7-8-15(13(14)18)9-10-3-5-11(6-4-10)12(16)17/h3-6H,2,7-9H2,1H3,(H,16,17)

InChI Key

RJGWZRVSNQZYAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1=O)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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